molecular formula C17H9F3N4O2S B295700 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295700
M. Wt: 390.3 g/mol
InChI Key: DVWSCZCCWAHRAP-RQLGPDLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as TFP, is a compound that has shown promising results in scientific research. It belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-one derivatives and has been extensively studied for its potential in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been proposed that 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one works by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been found to reduce the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its relatively simple synthesis process. It is also a stable compound that can be stored for long periods of time. However, one of the limitations of using 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the exact mechanism of action of 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in cancer cells and to evaluate its efficacy in animal models. Another area of interest is its potential in the treatment of neurodegenerative diseases. Future studies may focus on the development of 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivatives with improved solubility and bioavailability for use in clinical trials.

Synthesis Methods

The synthesis of 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 5-phenyl-2-furan carboxaldehyde, thiourea, and trifluoroacetic anhydride in the presence of a catalyst. The resulting compound is then treated with hydrazine hydrate to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 5-imino-6-[(5-phenyl-2-furyl)methylene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been studied for its potential as an anticancer agent. In addition, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H9F3N4O2S

Molecular Weight

390.3 g/mol

IUPAC Name

(6Z)-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C17H9F3N4O2S/c18-17(19,20)15-23-24-13(21)11(14(25)22-16(24)27-15)8-10-6-7-12(26-10)9-4-2-1-3-5-9/h1-8,21H/b11-8-,21-13?

InChI Key

DVWSCZCCWAHRAP-RQLGPDLJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F

Origin of Product

United States

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